2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-14(18-11-3-1-7-17-9-11)10-20-16(23)21(12-5-6-12)15(19-20)13-4-2-8-24-13/h1-4,7-9,12H,5-6,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFBEWBKSDTEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NC3=CN=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide is a novel organic molecule with potential pharmacological applications. Its structure includes a triazole ring and various heterocyclic components, which are known to enhance biological activity. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 350.43 g/mol. The presence of the triazole ring is particularly significant as it is associated with various biological activities, including antifungal and antibacterial properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. The synthetic pathway is crucial for achieving high yields and purities necessary for biological testing.
Antimicrobial Properties
The primary focus of research on this compound has been its antimicrobial activity . Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Bacillus cereus | 15.6 | 31.25 |
| Escherichia coli | 15.6 | 31.25 |
| Pseudomonas aeruginosa | 31.25 | 62.5 |
These values indicate that the compound has a higher potency compared to traditional antibiotics such as oxytetracycline, with MIC values significantly lower than those observed for the control .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways within the bacteria. The unique structural features of the triazole ring may facilitate binding to specific bacterial targets, enhancing its efficacy .
Study 1: Antibacterial Activity Assessment
A recent study assessed the antibacterial properties of several derivatives related to this compound. The results indicated that derivatives containing similar triazole structures exhibited enhanced activity against various pathogens, suggesting that modifications to the side chains could further improve efficacy .
Study 2: Comparative Analysis with Existing Antibiotics
In another study, the compound was compared with established antibiotics in vitro. The findings revealed that it had superior activity against resistant strains of bacteria, highlighting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, including:
- Antimicrobial Activity : The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, particularly against gram-positive bacteria.
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by targeting specific enzymes involved in DNA synthesis and cell proliferation.
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation markers in biological systems.
Case Studies
Several studies have investigated the applications of this compound:
- Study on Antimicrobial Activity : A research team evaluated the antimicrobial effectiveness of various derivatives of the compound against several pathogens. Results indicated that modifications to the thiophene ring enhanced antibacterial properties against Bacillus species .
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 0.47 to 1.4 µM against different cancer types . These findings highlight its potential as a lead compound for further drug development.
- Inflammation Models : Experimental models indicated that the compound could significantly reduce inflammatory markers in induced inflammation scenarios, suggesting its utility in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 1,2,4-triazole acetamide class. Key structural analogues include:
Triazole derivatives with thiophene substituents: These often exhibit enhanced solubility and antimicrobial activity compared to non-thiophene analogues due to sulfur’s electron-rich nature .
Pyridine-linked triazoles : Such compounds are frequently explored as kinase inhibitors; the pyridine group enhances binding affinity to ATP pockets .
Cyclopropyl-containing triazoles : The cyclopropyl group can improve metabolic stability by resisting oxidative degradation, a feature critical in drug design .
Methodological Approaches for Comparison
- Lumping Strategy : As described in , compounds with similar backbones (e.g., triazole cores) but varying substituents can be grouped to predict shared properties. For example, lumping thiophene- and pyridine-substituted triazoles may streamline comparative studies on solubility or bioavailability .
Bioactivity and Pharmacological Potential
While direct data is absent in the evidence, analogous compounds from marine actinomycetes () and plant-derived biomolecules () highlight trends:
- Antimicrobial Activity : Thiophene-triazole hybrids from marine sources show MIC values ≤1 µg/mL against Gram-positive bacteria .
- Kinase Inhibition: Pyridine-triazole derivatives often exhibit IC₅₀ values in the nanomolar range against tyrosine kinases .
Table 1: Hypothetical Comparative Properties Based on Methodologies
Preparation Methods
Cyclocondensation of Hydrazides with Carbonyl Derivatives
The triazolone scaffold is typically synthesized via cyclization of hydrazide derivatives. For example, cyclopropyl hydrazine can react with a thiophene-2-carbonyl chloride to form a thiosemicarbazide intermediate, which undergoes cyclization under acidic or basic conditions.
- Combine cyclopropyl hydrazine (1.0 equiv) and thiophene-2-carbonyl chloride (1.1 equiv) in dichloromethane at 0°C.
- Add triethylamine (2.0 equiv) dropwise, then stir at room temperature for 12 h.
- Acidify with HCl (1M) to precipitate the thiosemicarbazide intermediate.
- Reflux in acetic acid for 6 h to induce cyclization, yielding the triazolone core.
Multicomponent Reactions (MCRs)
MCRs offer a one-pot route to triazolones. A three-component reaction involving cyclopropylamine , thiophene-2-carbaldehyde , and ethyl acetoacetate in the presence of ammonium acetate and a catalyst (e.g., p-toluenesulfonic acid) generates the triazolone core via Knoevenagel condensation and subsequent cyclization.
- Ethanol solvent, reflux (78°C), 24 h.
- Catalyst: 10 mol% APTS (aminopropyltriethoxysilane).
- Yield : 72% for analogous triazolopyrimidines.
Functionalization of the Triazolone Core
Introduction of the Cyclopropyl Group
Cyclopropane rings are introduced via:
- Cyclopropanation : Reaction of allyl derivatives with diiodomethane and a zinc-copper couple (Simmons-Smith conditions).
- Pre-functionalized building blocks : Use of cyclopropyl hydrazine or cyclopropyl isocyanates during cyclocondensation.
Example : Cyclopropyl hydrazine directly incorporates the cyclopropyl group during triazolone formation, avoiding post-cyclization modifications.
Thiophen-2-Yl Substitution
Thiophene rings are introduced via:
- Nucleophilic aromatic substitution : Reaction of a halogenated triazolone with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions.
- Electrophilic substitution : Direct Friedel-Crafts acylation using thiophene-2-carbonyl chloride.
- Triazolone bromide (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
- Dioxane/H₂O (4:1), 90°C, 12 h.
- Yield : 85% for analogous thienylpyridyl systems.
Acetamide Linker Installation
Bromoacetylation Followed by Amination
Direct Amide Coupling
Activate the acetic acid derivative (e.g., as an acid chloride) and couple with pyridin-3-ylamine:
- Acid chloride formation : Treat triazolylacetic acid with thionyl chloride (SOCl₂).
- Amidation : Add pyridin-3-ylamine and triethylamine in THF.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Hydrazide + carbonyl cyclization | 65–78 | >95% | Moderate |
| MCR | One-pot three-component reaction | 72 | 93% | High |
| Suzuki coupling | Post-cyclization functionalization | 85 | 97% | Low |
| Bromoacetylation | Halogenation + amination | 76–89 | 91% | High |
Mechanistic Insights and Regiochemical Control
Triazolone Cyclization Mechanism
Cyclization proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration (Figure 1). Regioselectivity is governed by the electronic effects of substituents: electron-withdrawing groups (e.g., thiophene) favor attack at the electrophilic β-carbon.
Thiophene Substitution Dynamics
Suzuki coupling proceeds through a palladium-mediated oxidative addition-transmetallation-reductive elimination sequence. Thiophene-2-boronic acid’s electron-rich nature accelerates transmetallation, ensuring high regioselectivity.
Challenges and Optimization Strategies
- Cyclopropane Stability : Cyclopropyl groups are prone to ring-opening under acidic conditions. Use mild cyclocondensation conditions (pH 6–7).
- Thiophene Reactivity : Thiophene-2-boronic acid may undergo homocoupling. Optimize Pd catalyst loading (1–5 mol%) and use excess boronic acid (1.5 equiv).
- Amide Hydrolysis : Bromoacetyl intermediates are susceptible to hydrolysis. Conduct amination under anhydrous conditions.
Biological Relevance and Applications
While the target compound’s bioactivity remains uncharacterized, structurally related triazolones exhibit antiproliferative activity (IC₅₀ = 12–20 μM against breast cancer cells). The thiophene and pyridine moieties enhance membrane permeability and target binding, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
